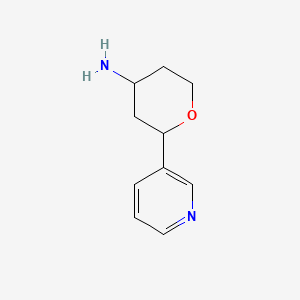
4-Amino-2-(piridin-3-il)oxano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(Pyridin-3-yl)oxan-4-amine" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are known for their versatile chemical properties and are present in many therapeutically important species. They are often used as ligands in coordination chemistry and as building blocks in organic synthesis due to their ability to participate in various chemical reactions .
Synthesis Analysis
The synthesis of pyridine derivatives can involve multi-step reactions, as seen in the synthesis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, which includes characterization and structural examination . Another example is the synthesis of 2,3-diarylfuro[2,3-b]pyridine-4-amines, which are potent and selective inhibitors of Lck, indicating the importance of the synthetic approach in achieving selectivity and potency in biological applications . The synthesis of ester-tethered enaminones, which can be cyclized to form 2,3-dihydro-4-pyridones, demonstrates the versatility of pyridine derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, with the possibility of dynamic tautomerism and divalent N(I) character, as seen in N-(pyridin-2-yl)thiazol-2-amine . Single-crystal X-ray diffraction is a common technique used to determine the structure of these compounds, as reported for 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex , and for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine . These analyses can reveal supramolecular characteristics such as π–π stacking and hydrogen bonding, which are crucial for understanding the compound's behavior in different states.
Chemical Reactions Analysis
Pyridine derivatives can engage in a variety of chemical reactions. For instance, the title compound 3-chloropyridin-2-amine forms intermolecular hydrogen-bonding associations, which is a common reaction for amine groups . The transformation of 2,3-dihydro-4-pyridones into 4-pyridones using an oxidizing agent demonstrates the reactivity of these heterocycles and their potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine displays crystallographic symmetry and supercooling behavior, indicating unique phase behavior . The photoluminescence properties of these compounds can also change upon complexation or state transition, as observed in the ZnCl2 complex of the ligand, which exhibits aggregation-induced emission behavior . These properties are essential for the development of materials with specific optical characteristics.
Aplicaciones Científicas De Investigación
- Síntesis: Los investigadores han sintetizado eficientemente nuevos derivados de piridina utilizando reacciones de acoplamiento cruzado de Suzuki catalizadas por paladio. Estos derivados incluyen los compuestos 2a-2i y 4a-4i, obtenidos a partir de 5-bromo-2-metilpiridin-3-amina y ácidos arimborónicos. La síntesis produce resultados moderados a buenos .
- Investigaciones Mecánicas Cuánticas: Se realizaron estudios de teoría funcional de la densidad (DFT) en estos derivados de piridina. Los investigadores analizaron orbitales moleculares de frontera, índices de reactividad, potencial electrostático molecular y mediciones de dipolos. Estas ideas ayudan a comprender las vías de reacción e identificar posibles dopantes quirales para cristales líquidos .
- Actividades Biológicas: Los derivados de piridina sintetizados se evaluaron para actividades antitrombolíticas, de inhibición de biopelículas y hemolíticas. El compuesto 4b exhibió el mayor porcentaje de valor de lisis (41,32%) contra la formación de coágulos en sangre humana .
- Algunos de los compuestos diana derivados de la 4-Amino-2-(piridin-3-il)oxano mostraron una mejor actividad antifibrótica que la pirfenidona (PFD) y otros compuestos de referencia en las células HSC-T6 .
- Después de sintetizar (2-aminopirimidin-4-il)(piridin-4-il)metanona, los investigadores evaluaron sus derivados en un panel de quinasas de proteínas. La estructura tricíclica plana de pirido[3,4-g]quinazolina mostró promesa en este contexto .
- Se logró una síntesis catalizada por cobre eficiente de piridin-2-il-metanonas a partir de piridin-2-il-metanos a través de la oxidación directa Csp3-H con agua. Este método proporciona un enfoque suave para obtener cetonas aromáticas .
Química Medicinal
Actividad Antifibrótica
Inhibición de la Quinasa de Proteínas
Oxidación Csp3-H
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds containing a pyridine scaffold have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Mode of Action
Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Biochemical Pathways
Pyridine-containing compounds have been associated with a variety of biochemical pathways due to their broad spectrum of medicinal applications .
Result of Action
Pyridine-containing compounds have been associated with cytotoxic properties against tumor cells .
Action Environment
The compound is stored at a temperature of 4 degrees celsius, which may influence its stability .
Propiedades
IUPAC Name |
2-pyridin-3-yloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJMZAFZYHREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[3-(piperidin-1-ylmethyl)-2-thienyl]methanamine](/img/structure/B2515410.png)


![N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

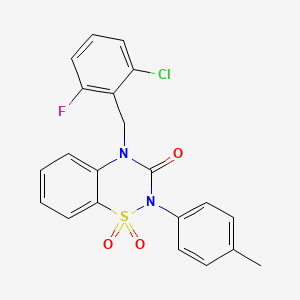
![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)
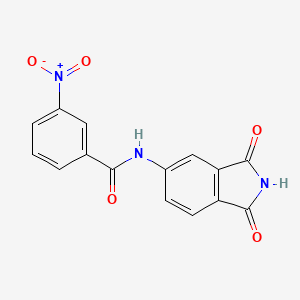
![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)
![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)
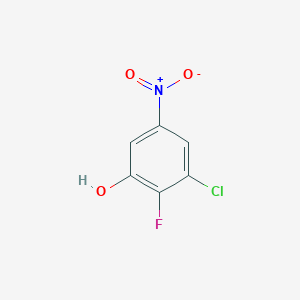
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)
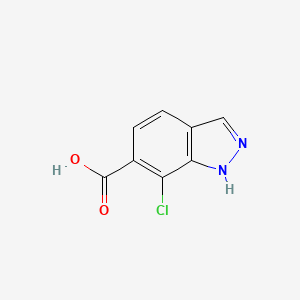
![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)